1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C19H23N5O2 and a molecular weight of 353.4 g/mol. This compound is notable for its unique structure, which includes a pyrazole ring and an 8-azabicyclo[3.2.1]octane scaffold. These structural features make it a valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the phenoxy group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,4-dimethylphenoxy)methyl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with different substituents on the pyrazole ring.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-2-methyl-2-butenoate: This compound shares the 8-azabicyclo[3.2.1]octane scaffold but has different functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-14-4-7-20(15(2)10-14)27-13-25-9-8-19(23-25)21(26)22-16-11-17-5-6-18(12-16)24(17)3/h4,7-10,16-18H,5-6,11-13H2,1-3H3,(H,22,26) |
InChI Key |
ITXOFPCLJZEEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3CC4CCC(C3)N4C)C |
Origin of Product |
United States |
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